molecular formula C13H24N2O2 B13631343 Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate

Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate

Cat. No.: B13631343
M. Wt: 240.34 g/mol
InChI Key: NFOJWPXFCOBXTC-UHFFFAOYSA-N
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Description

Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclobutane carboxylates This compound is characterized by the presence of a piperazine ring and a cyclobutane ring, which are connected through a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

    tert-Butyl Protection: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane dicarboxylates, while reduction may yield cyclobutane alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.

    Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in diagnostic assays.

Industry

    Material Science: The compound may be used in the development of new materials.

    Chemical Manufacturing: It can be used as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
  • tert-Butyl(1r,3r)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
  • tert-Butyl(1s,3r)-3-(piperazin-1-yl)cyclobutane-1-carboxylate

Uniqueness

Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is unique due to its specific stereochemistry and the presence of both piperazine and cyclobutane rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-piperazin-1-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)10-8-11(9-10)15-6-4-14-5-7-15/h10-11,14H,4-9H2,1-3H3

InChI Key

NFOJWPXFCOBXTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)N2CCNCC2

Origin of Product

United States

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